Dihydroorotase Inhibition: Meta-Methyl Derivative Shows 2.9-Fold Greater Potency Than the Next Closest Competitor in the Same Assay
In a standardized dihydroorotase (DHO) inhibition assay using enzyme from mouse Ehrlich ascites carcinoma at pH 7.37, 7-(3-methylphenyl)-7-oxoheptanoic acid (BDBM50405110) demonstrated an IC50 of 1.80 × 10⁵ nM (180 µM) [1]. Under identical conditions, a structurally distinct comparator (BDBM50405111; CHEMBL73819) showed an IC50 of 5.20 × 10⁵ nM (520 µM), while another comparator (BDBM50405109; CHEMBL1627199) achieved only >1.00 × 10⁶ nM (>1000 µM) inhibition [2]. This represents a 2.9-fold improvement over the closest competitor, distinguishing the 3-methylphenyl oxoheptanoic acid scaffold within this assay system.
| Evidence Dimension | Inhibitory potency against dihydroorotase (DHO) enzyme |
|---|---|
| Target Compound Data | IC50 = 1.80 × 10⁵ nM (180 µM) |
| Comparator Or Baseline | BDBM50405111: IC50 = 5.20 × 10⁵ nM (520 µM); BDBM50405109: IC50 > 1.00 × 10⁶ nM (>1000 µM); Baseline: no inhibition control |
| Quantified Difference | 2.9-fold more potent than BDBM50405111; >5.6-fold more potent than BDBM50405109 |
| Conditions | Dihydroorotase enzyme from mouse Ehrlich ascites carcinoma; compound concentration 10 µM; pH 7.37. Data curated by ChEMBL. |
Why This Matters
For researchers studying de novo pyrimidine biosynthesis or screening DHO inhibitors, the quantifiably differentiated potency of the 3-methylphenyl derivative provides a distinct SAR starting point compared to other aryl modifications in the same assay.
- [1] BindingDB. BDBM50405110 (CHEMBL306140). 7-(3-Methylphenyl)-7-oxoheptanoic acid. IC50: 1.80E+5 nM. Dihydroorotase inhibition, mouse Ehrlich ascites, pH 7.37. View Source
- [2] BindingDB. BDBM50405111 (CHEMBL73819). IC50: 5.20E+5 nM. BDBM50405109 (CHEMBL1627199). IC50: >1.00E+6 nM. Same assay conditions: dihydroorotase, mouse Ehrlich ascites, pH 7.37. View Source
